2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
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Overview
Description
2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and boronic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common approach is the nitration of the corresponding aniline derivative followed by the introduction of the trifluoromethyl group. The boronic acid derivative can be introduced through a subsequent reaction with a boronic acid ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine, resulting in different aniline derivatives.
Substitution: : The trifluoromethyl group can participate in electrophilic substitution reactions.
Coupling Reactions: : The boronic acid group can engage in Suzuki-Miyaura cross-coupling reactions with various halides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Coupling Reactions: : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Various aniline derivatives.
Substitution: : Substituted trifluoromethyl compounds.
Coupling Reactions: : Biaryls, heteroaryls.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Its trifluoromethyl group can enhance the binding affinity to certain biological targets.
Medicine
The compound's derivatives can be explored for their potential medicinal properties. For example, they might be used in the development of new drugs targeting specific diseases.
Industry
In the material science industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. For instance, in cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the halide substrate. The trifluoromethyl group can enhance the electrophilic character of the molecule, making it more reactive in certain biological environments.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: : Similar in having a boronic acid group but differs in the presence of a pyridine ring.
tert-Butyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: : Similar in structure but differs in the presence of a tert-butyl ester group.
Uniqueness
2-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline is unique due to its combination of nitro, trifluoromethyl, and boronic acid groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3N2O4/c1-11(2)12(3,4)23-14(22-11)8-5-7(13(15,16)17)6-9(10(8)18)19(20)21/h5-6H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJFCAKUOWAURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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